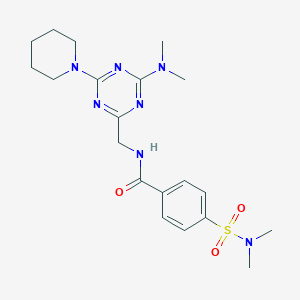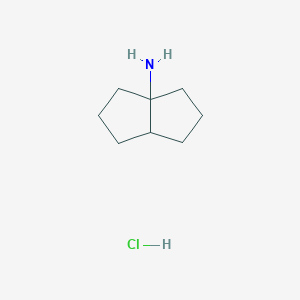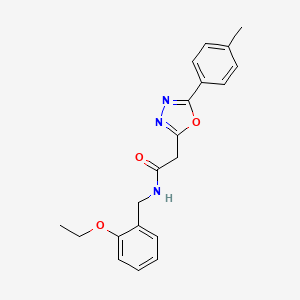![molecular formula C26H34ClN3O5S B2600159 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215677-51-2](/img/structure/B2600159.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used in the synthesis of similar benzothiazole derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives is typically analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s structure .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including compounds structurally similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride, have demonstrated significant antimicrobial properties. Studies have found that certain thiazole derivatives show potent activity against a range of microbial species, including both Gram-positive and Gram-negative bacteria, as well as antifungal capabilities. Specifically, derivatives with phenyl rings substituted with electron-donating groups like hydroxyl, amino, and methoxy have shown increased antimicrobial activity. For instance, trimethoxy substituted derivatives exhibited notable effectiveness compared to their dimethoxy and monomethoxy counterparts. This highlights the potential of these compounds, including this compound, in developing new antimicrobial agents (Chawla, 2016) (Bikobo et al., 2017) (Narayana et al., 2004).
Anticancer Activity
The structure of this compound shares similarities with thiazole derivatives that have been evaluated for anticancer activity. Research indicates that certain thiazole-based compounds demonstrate promising anticancer potential against various cancer cell lines. For example, compounds structurally related to the one have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than reference drugs in specific cases. This points to the potential of these compounds in cancer therapy and the need for further exploration in this field (Ravinaik et al., 2021) (Horishny et al., 2020).
Structural Analysis and Synthesis
Compounds with a thiazole core, including this compound, have been a subject of extensive structural analysis and synthetic methodologies. These studies provide valuable insights into the chemical behavior, stability, and synthesis pathways of thiazole derivatives, contributing to the understanding of their potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2016) (Karimian et al., 2017) (Remko et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S.ClH/c1-17-13-20-23(14-18(17)2)35-26(27-20)29(8-6-7-28-9-11-34-12-10-28)25(30)19-15-21(31-3)24(33-5)22(16-19)32-4;/h13-16H,6-12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSQILXAGNCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)
![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)


![N-(4-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2600082.png)
![[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2600084.png)
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2600085.png)

![4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline](/img/structure/B2600087.png)
![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2600089.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2600090.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)

